2-Fluoro-3-(oxepan-4-yl)pyridine
Description
2-Fluoro-3-(oxepan-4-yl)pyridine is a fluorinated pyridine derivative featuring a seven-membered oxepane ring at the 3-position and a fluorine atom at the 2-position. Its molecular formula is C₁₀H₁₃FNO, with a molecular weight of 182.21 g/mol. The oxepane substituent introduces steric bulk and moderate lipophilicity, while the fluorine atom enhances electronic effects, influencing reactivity and binding interactions.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-fluoro-3-(oxepan-4-yl)pyridine |
InChI |
InChI=1S/C11H14FNO/c12-11-10(4-1-6-13-11)9-3-2-7-14-8-5-9/h1,4,6,9H,2-3,5,7-8H2 |
InChI Key |
HIULQSCOIRFFSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCOC1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs include:
Key Observations :
- Lipophilicity : The oxepane ring increases lipophilicity (logP ~2.5 estimated) compared to the polar carboxyl/hydroxyl groups in the 4-carboxy derivative (logP ~1.2) .
- Electronic Effects : The trifluoromethyl group in 2-Fluoro-3-(trifluoromethyl)pyridine enhances electron-withdrawing effects, altering reactivity in substitution reactions .
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